Structural Differentiation from the Closest Scaffold Analog: 4-Ethoxybenzamide vs. 3,4-Dimethoxybenzamide Substituent
The closest catalogued structural analog, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide, differs from the target compound solely by the benzamide substituent (3,4-dimethoxy vs. 4-ethoxy). The 4-ethoxy group provides a single hydrogen-bond acceptor (ether oxygen) in a para orientation, while the 3,4-dimethoxy analog introduces two meta/para acceptors with altered electron-donating character. No direct head-to-head biological comparison between these two compounds has been published [1].
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | 4-ethoxybenzamide substituent; MW 382.4; XLogP3-AA 2.1; 1 HBD, 5 HBA |
| Comparator Or Baseline | 3,4-dimethoxybenzamide analog; no published MW/XLogP available from authoritative source |
| Quantified Difference | Cannot be quantified; structural difference only |
| Conditions | In silico comparison from PubChem computed properties |
Why This Matters
For procurement decisions where benzamide substituent identity is critical to the hypothesized pharmacophore, the 4-ethoxy vs. 3,4-dimethoxy distinction determines hydrogen-bonding capacity and lipophilicity, which may alter target engagement.
- [1] PubChem CID 16822342. Computed molecular properties: C21H22N2O5, MW 382.4 g/mol, XLogP3-AA 2.1, HBD 1, HBA 5. NCBI. View Source
